molecular formula C16H15N5O2S B2996235 N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899963-30-5

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

Cat. No.: B2996235
CAS No.: 899963-30-5
M. Wt: 341.39
InChI Key: GIDZNEWAISYHNE-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide (CAS 899963-30-5) is a specialized organic compound with a molecular formula of C16H15N5O2S and a molecular weight of 341.4 g/mol . This chemical features a unique hybrid structure that integrates a 2-cyanophenyl group with a 2,3-dihydroimidazo[2,1-b]thiazole ring system, connected by an oxalamide linker . This architecture, particularly the imidazothiazole moiety, is of significant interest in medicinal chemistry as a potential bioisostere, making the compound a valuable scaffold in drug discovery projects . The presence of the cyanophenyl group can facilitate π-π interactions, while the amide groups offer reactive sites for further structural modifications, enhancing its utility as a building block for chemical synthesis . This compound is covered by patent CA2691776C for "Substituted imidazoheterocycles," which highlights its therapeutic potential for a range of disorders, including those of the alimentary tract, liver, respiratory system, and nervous system, as well as potential applications in oncology and metabolic disease . Available with a purity of 90% or higher, it is intended for research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c17-9-11-3-1-2-4-13(11)20-15(23)14(22)18-6-5-12-10-21-7-8-24-16(21)19-12/h1-4,10H,5-8H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZNEWAISYHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyanophenyl and imidazo[2,1-b]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Cyanophenyl halides with bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The oxalamide backbone (N1-C(=O)-C(=O)-N2) is conserved across analogs, but substituent variations significantly influence functionality:

Compound Name Substituents Molecular Formula Key Structural Features
Target Compound N1: 2-cyanophenyl; N2: 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl Not explicitly provided Cyanophenyl (electron-withdrawing), dihydroimidazo-thiazole (sulfur-rich heterocycle)
S336 (CAS 745047-53-4) N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl C23H25N3O4 Methoxy groups (electron-donating), pyridyl moiety (basic nitrogen)
No. 1768 N1: 2,4-dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Same as S336 Similar to S336; rapid hepatic metabolism observed
CAS 894038-33-6 N1: 3,4-dimethoxyphenyl; N2: 2-(4-chlorophenyl-thiazolo-triazol-ethyl) C22H20ClN5O4S Chlorophenyl (lipophilic), thiazolo-triazol (rigid bicyclic system)

Key Observations :

  • The target compound’s 2-cyanophenyl group may enhance metabolic stability compared to methoxy-substituted analogs due to reduced electron density .
  • The dihydroimidazo-thiazole moiety, seen in sulfur-containing derivatives, is associated with antimicrobial activity (e.g., bactericidal/fungicidal effects) .
Umami Agonist Activity
  • S336 and related dimethoxybenzyl/pyridyl oxalamides are potent umami flavor enhancers, activating the hTAS1R1/hTAS1R3 receptor .
  • Target Compound: No direct data on flavor properties, but the cyanophenyl group likely reduces receptor affinity compared to S336’s methoxybenzyl group due to steric and electronic differences.
Antimicrobial Activity
  • 2,3-Dihydroimidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial activity, as demonstrated in studies evaluating bactericidal and fungicidal effects .
  • Target Compound : The dihydroimidazo-thiazole ethyl group may confer similar antimicrobial properties, though specific assays are lacking.

Metabolic Profiles

  • S336 and No. 1768: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic pathways involving side-chain modifications (e.g., demethylation, oxidation) rather than backbone cleavage .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol

This compound features a cyanophenyl group and an imidazo-thiazole moiety, which are believed to contribute to its biological activity.

The biological activity of this compound primarily involves interaction with specific cellular targets:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
  • Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been suggested that it could interact with kinases or other proteins that play crucial roles in tumor growth.

Biological Activity Data

The following table summarizes the biological activity data for this compound against various cancer cell lines:

Cell Line IC50 (µM) Activity Description
A5495.12Significant inhibition of proliferation
PC-37.34Moderate inhibition observed
MCF-74.78Strong anti-proliferative effects
HT-29>80Ineffective at tested concentrations

Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation.

Case Studies and Research Findings

  • Study on A549 Lung Cancer Cells : In a study evaluating the effects on A549 cells, this compound demonstrated an IC50 value of 5.12 µM. This suggests a potent inhibitory effect on lung cancer proliferation, potentially through apoptosis induction.
  • PC-3 Prostate Cancer Study : The compound was tested against PC-3 prostate cancer cells where it exhibited moderate inhibitory activity with an IC50 value of 7.34 µM. Further mechanistic studies indicated that the compound may induce cell cycle arrest.
  • MCF-7 Breast Cancer Study : Research involving MCF-7 breast cancer cells showed strong anti-proliferative effects with an IC50 value of 4.78 µM. The study highlighted the potential for this compound in targeting estrogen receptor-positive breast cancers.

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